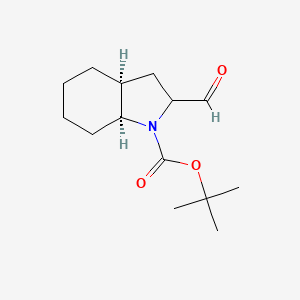
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide, also known as CPB-T, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been shown to increase the production of reactive oxygen species, which can contribute to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide in lab experiments is its specificity for cancer cells. 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide is not yet approved for clinical use, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide for cancer treatment. Finally, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide may have potential applications in other areas, such as neurodegenerative diseases and inflammation.
Synthesemethoden
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-phenylphenylamine. The resulting intermediate is then reacted with thionyl chloride, followed by treatment with ammonia to yield 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. In vitro studies have shown that 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide has been shown to inhibit the growth and migration of cancer cells in animal models.
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-25-18-13-20(19(26-2)12-16(18)21)27(23,24)22-17-11-7-6-10-15(17)14-8-4-3-5-9-14/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWDFHUUXWDHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)




![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)





